molecular formula C7H15ClN3OP B6219656 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride CAS No. 2751620-54-7

2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride

Cat. No.: B6219656
CAS No.: 2751620-54-7
M. Wt: 223.6
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Description

2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a dimethylphosphoryl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions, often using dimethylphosphoryl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate haloalkane.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the phosphoryl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents like bromoethane or chloroethane are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce various reduced forms of the pyrazole ring or phosphoryl group.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific pathways or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine
  • 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethanol
  • 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethanoic acid

Uniqueness

Compared to similar compounds, 2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility is crucial.

Properties

CAS No.

2751620-54-7

Molecular Formula

C7H15ClN3OP

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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